molecular formula C15H18N2O3S B2864301 Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 108717-45-9

Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2864301
M. Wt: 306.38
InChI Key: NKZKUVRIDUIGDC-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Pharmacological Activity

Research has shown that derivatives of thiazole compounds, similar in structure to Ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, have been explored for their pharmacological potential. For example, compounds synthesized from Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate have been studied for preliminary pharmacological activities, indicating the potential of thiazole derivatives in medicinal chemistry (Chapman, Clarke, Gore, & Sharma, 1971).

Chemical Synthesis and Reactions

The versatility of thiazole derivatives in chemical synthesis is demonstrated through various studies. For instance, the reaction of Ethyl chloroformate/DMF mixture with 5-amino-2-(ethylthio)thiazole-4-carboxamide led to the synthesis of thiazolo[5,4-d]pyrimidines, showcasing the reactivity and utility of such compounds in creating novel chemical structures with potential biological activities (El-bayouki & Basyouni, 1988).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates from thiazole derivatives, including antimicrobial and antioxidant studies, highlights the potential of these compounds in developing new therapeutic agents. Compounds like Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antibacterial and antifungal properties, alongside notable antioxidant potential, indicating their relevance in the design of new drugs with diverse biological activities (Raghavendra et al., 2016).

Corrosion Inhibition

The application of thiazole derivatives extends beyond pharmacology into materials science, where they have been evaluated as corrosion inhibitors. Studies on compounds like Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) have demonstrated high efficiency in inhibiting corrosion on mild steel, showcasing the potential of thiazole derivatives in industrial applications, particularly in the pickling process of mild steel (Dohare et al., 2017).

properties

IUPAC Name

ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)17-15-16-10(3)13(21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZKUVRIDUIGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331596
Record name ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

108717-45-9
Record name ethyl 2-(4-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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